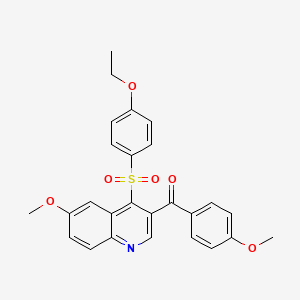

4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline

Description

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6S/c1-4-33-19-9-12-21(13-10-19)34(29,30)26-22-15-20(32-3)11-14-24(22)27-16-23(26)25(28)17-5-7-18(31-2)8-6-17/h5-16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHGBHWHALUDMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

Attachment of the Ethoxybenzenesulfonyl Group: This step involves the reaction of the quinoline derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine.

Introduction of the Methoxybenzoyl Group: This can be achieved through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

The compound 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a quinoline derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the diverse applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.

Structural Characteristics

The structure of this compound features a quinoline backbone, which is known for its biological activity. The presence of the benzenesulfonyl and methoxybenzoyl groups enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Anticancer Activity

Quinoline derivatives, including the compound in focus, have been extensively studied for their anticancer properties. Research indicates that they can inhibit cell proliferation and induce apoptosis in cancer cells. Mechanisms include:

- Inhibition of signaling pathways : Compounds similar to this one modulate pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

- Case Study : A study demonstrated that a related quinoline derivative effectively reduced tumor growth in xenograft models by inducing apoptosis through intrinsic pathways .

Antimicrobial Properties

The compound shows promise as an antimicrobial agent. Its structural components allow it to interact with microbial cell membranes, leading to cell death.

- Mechanism of Action : The sulfonyl group is known to disrupt cellular processes in bacteria, enhancing the compound's effectiveness against various pathogens.

- Case Study : In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Insecticidal Effects

Recent research has highlighted the potential of quinoline derivatives as insecticides.

- Application in Vector Control : The compound has been tested for larvicidal effects against mosquito larvae, which are vectors for diseases like malaria and dengue.

- Case Study : A synthesized quinoline derivative showed lethal toxicity to mosquito larvae at concentrations as low as 4.408 µM/mL, demonstrating its potential utility in vector control strategies .

Central Nervous System Activity

There is emerging evidence that quinoline derivatives may influence central nervous system (CNS) functions.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and behavior.

- Case Study : Preliminary studies suggest that similar compounds can modulate serotonin and dopamine receptors, which could lead to therapeutic applications in treating neuropsychiatric disorders.

Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Reduced tumor growth in xenograft models | Potential cancer therapy |

| Antimicrobial Properties | Effective against multiple bacterial strains | Broad-spectrum antimicrobial |

| Insecticidal Effects | Significant larvicidal activity against mosquitoes | Vector control applications |

| CNS Activity | Modulation of serotonin receptors | Neuropsychiatric treatment |

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity through competitive binding or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent-Based Comparison

Sulfonyl-Containing Quinolines

*Calculated based on structural formula.

Benzoyl-Containing Quinolines

Ethoxy/Methoxy-Substituted Quinolines

Pharmacological and Physicochemical Properties

- Methoxy at C-6: In analogs like (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline, the C-6 methoxy group correlates with antimetastatic effects by inhibiting cell migration .

- Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in ) improve water solubility and enzyme binding, while benzoyl groups (e.g., ) enhance lipophilicity and membrane permeability.

Biological Activity

The compound 4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the proliferation of cancer cells.

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like paclitaxel .

- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduces cell viability in various cancer cell lines, including melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low nanomolar range, indicating potent activity .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits moderate antibacterial and antifungal activities.

- Antibacterial Effects : The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be within acceptable therapeutic ranges .

- Antifungal Effects : In addition to antibacterial properties, the compound demonstrated antifungal activity against common pathogens such as Candida species, suggesting its potential use in treating fungal infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound on human melanoma cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours. Notably, the compound induced apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 10 | 55 |

| 100 | 30 |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial potential of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 32 µg/mL, the compound inhibited the growth of both bacterial strains effectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Q & A

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to limit inhalation of fine particulates .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.